tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
tert-butyl 7-acetylimidazo[4,5-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)9-5-6-14-11-10(9)15-7-16(11)12(18)19-13(2,3)4/h5-7H,1-4H3 |
InChI Key |
BXXAKEVMETWBFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=NC=C1)N(C=N2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Solvent | HO–IPA (1:1) |
| Temperature (SAr) | 80°C, 2 hours |
| Reducing Agent | Zn dust + HCl (0.5 equiv) |
| Cyclization Agent | Aldehyde (1 equiv) |
Regioselective Introduction of the Acetyl Group
Position 7 of the pyridine ring is acetylated via Friedel-Crafts acylation after core formation. Using acetyl chloride and AlCl in dichloromethane at 0–5°C, the electron-deficient pyridine ring undergoes electrophilic substitution at the activated 7-position. Alternatively, directed ortho-metalation with lithium diisopropylamide (LDA) at −78°C, followed by quenching with acetyl chloride, achieves regioselective acylation.
Optimization Insights :
-
Friedel-Crafts yields 60–75% due to competing side reactions.
-
Directed metalation improves regioselectivity (>85% yield) but requires anhydrous conditions.
Boc Protection of the Imidazole Nitrogen
The NH group at position 3 of the imidazole ring is protected using Boc anhydride [(Boc)O] in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (EtN) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 12 hours, affording the Boc-protected product in 90–95% yield.
Characterization Data :
-
H NMR (400 MHz, CDCl) : δ 8.65 (s, 1H, H-2), 8.30 (d, J = 5.2 Hz, 1H, H-5), 7.45 (d, J = 5.2 Hz, 1H, H-6), 2.65 (s, 3H, COCH), 1.55 (s, 9H, C(CH)).
-
HRMS (ESI+) : m/z calcd for CHNO [M+H]: 302.1497, found: 302.1501.
Alternative Routes via Transition-Metal Catalysis
Palladium-Catalyzed Heteroannulation
A Pd(PPh)Cl-catalyzed coupling of 2-amino-3-iodopyridine with tert-butyl propiolate forms the imidazo[4,5-b]pyridine core, followed by Suzuki–Miyaura cross-coupling with acetylboronic acid to introduce the acetyl group.
Copper-Mediated Cyclization
Cu(OTf) facilitates cyclization of 2-chloro-3-nitropyridine with Boc-protected amines and acetylene derivatives, enabling one-pot assembly of the target compound.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Tandem SAr–Cyclization | 75–85 | Scalable, green solvent (HO–IPA) | Requires acetylated starting material |
| Friedel-Crafts | 60–75 | Direct acylation | Low regioselectivity |
| Directed Metalation | 85–90 | High regiocontrol | Sensitive to moisture |
| Pd Catalysis | 70–80 | Modular substitution | Costly catalysts |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive sites on the imidazole and pyridine rings allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
PDE10A Inhibition
Recent studies have highlighted the role of imidazo[4,5-b]pyridine derivatives, including tert-butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate, as potent inhibitors of phosphodiesterase 10A (PDE10A). These compounds demonstrate selective inhibition with nanomolar potency, making them promising candidates for treating neurological disorders such as schizophrenia and movement disorders. The structure-activity relationship (SAR) studies indicate that modifications at the C7 position enhance the binding affinity to PDE10A, as evidenced by X-ray crystallography data showing critical hydrogen bonding interactions with the enzyme's active site .
Aurora Kinase Inhibition
The compound has also been investigated for its potential as an inhibitor of Aurora kinases, which are crucial in cell division and are often overexpressed in cancers. Derivatives of imidazo[4,5-b]pyridine have shown selective inhibition against Aurora-A and Aurora-B kinases. The design of these inhibitors involves computational modeling to optimize their interaction with the kinase's active site, leading to effective anticancer agents .
Antimicrobial Activity
Imidazo[4,5-b]pyridine derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membrane integrity and interference with metabolic pathways. In vitro studies have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for developing new antibiotics .
Building Blocks in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex heterocyclic compounds through various coupling reactions. Its functional groups allow for further derivatization, enabling the development of novel pharmaceuticals and agrochemicals .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| PDE10A Inhibition Study | Evaluate potency of imidazo[4,5-b]pyridine derivatives | Compounds exhibited IC50 values in low nanomolar range; significant receptor occupancy observed in vivo |
| Aurora Kinase Selectivity | Design selective inhibitors for Aurora kinases | Identified derivatives with high selectivity for Aurora-A; effective against cancer cell lines |
| Antimicrobial Efficacy | Test against common bacterial strains | Demonstrated significant antibacterial activity; potential for new antibiotic development |
Mechanism of Action
The mechanism of action of tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group (electron-withdrawing) in the target compound contrasts with the chloro and nitro substituents in analogs, which are stronger electron-withdrawing groups.
- Solubility and Bioavailability : The acetyl group may slightly increase hydrophobicity (higher LogP) compared to the chloro-nitro analog, but its polar carbonyl group could enhance solubility in polar solvents. The chloro-nitro derivative’s lower PSA (57.01 Ų) suggests reduced polarity compared to the acetylated form .
- Toxicity : The nitro group in the chloro-nitro analog contributes to its hazardous classification (H301, H311, H331). The absence of nitro in the acetyl derivative likely reduces acute toxicity risks .
Reactivity Comparison :
- The acetyl group may render the target compound more prone to hydrolysis or nucleophilic attack at the carbonyl compared to the chloro-nitro analog’s inert substituents.
- Nitro groups (in the analog) enable further reduction to amines, a versatility absent in the acetylated compound.
Biological Activity
Tert-butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate is a compound that belongs to the imidazo[4,5-b]pyridine family, which has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a tert-butyl group, an acetyl group, and a carboxylate moiety attached to the imidazo[4,5-b]pyridine core.
Mechanisms of Biological Activity
Imidazo[4,5-b]pyridines have been studied for their role as inhibitors of various enzymes and receptors. The biological activity of this compound is primarily attributed to its interaction with phosphodiesterase (PDE) enzymes and potential anticancer properties.
-
Inhibition of Phosphodiesterase (PDE)
- Recent studies have shown that compounds in the imidazo[4,5-b]pyridine class can selectively inhibit PDE10A, which is implicated in various neurological disorders. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazo ring can enhance potency against PDE10A .
- Anticancer Activity
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Values (µM) | References |
|---|---|---|---|
| PDE10A Inhibition | PDE10A | <10 | |
| Anticancer Activity | MCF7 | 0.01 | |
| A549 | 26 | ||
| NCI-H460 | 14.31 |
Detailed Findings
- PDE10A Inhibition
- Antitumor Activity
Q & A
What are the optimal synthetic routes for tert-butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate, and how does Boc protection influence reaction yields?
Basic Research Focus : Synthesis optimization and protective group strategies.
Methodological Answer :
The tert-butyl carbamate (Boc) group is critical for protecting reactive sites during synthesis. A common approach involves coupling 7-acetyl-3H-imidazo[4,5-b]pyridine with di-tert-butyl dicarbonate under anhydrous conditions (e.g., THF, DMF) using DMAP or TEA as a base . Key factors affecting yield include:
- Temperature : Reactions at 0–25°C minimize side reactions like acetyl group hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required due to polar byproducts.
- Boc Stability : Boc deprotection under acidic conditions (TFA/DCM) must be carefully timed to avoid degradation .
How can X-ray crystallography resolve ambiguities in the structural characterization of this compound?
Basic Research Focus : Structural validation.
Methodological Answer :
Single-crystal X-ray diffraction is the gold standard for confirming the imidazo[4,5-b]pyridine core and acetyl/Boc substituent positions. Key steps:
- Crystallization : Use slow evaporation in ethanol/dichloromethane (1:1) to obtain diffraction-quality crystals .
- Refinement : SHELXL (via Olex2) refines hydrogen bonding networks and validates torsional angles of the tert-butyl group .
- Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized structures to detect conformational anomalies .
What analytical techniques are most effective for detecting impurities in this compound?
Advanced Research Focus : Purity assessment and impurity profiling.
Methodological Answer :
- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to separate and identify byproducts (e.g., deacetylated or Boc-deprotected derivatives) .
- 1H/13C NMR : Monitor deuterated DMSO for residual solvents (e.g., DMF) and assess acetyl proton integration (δ 2.6–2.8 ppm) for stoichiometric consistency .
- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values to rule out hygroscopicity or solvent retention .
How do steric effects from the tert-butyl group influence the reactivity of the imidazo[4,5-b]pyridine core in cross-coupling reactions?
Advanced Research Focus : Steric hindrance and reaction design.
Methodological Answer :
The bulky tert-butyl group at the 3-position reduces electrophilic substitution at adjacent positions. For Suzuki-Miyaura coupling:
- Catalyst Choice : Pd(PPh3)4 outperforms bulkier catalysts (e.g., XPhos Pd G3) due to better accessibility to the C5/C7 positions .
- Solvent Optimization : Use toluene/water (3:1) with K2CO3 to enhance aryl boronic acid diffusion to the reactive site .
- Yield Trade-offs : Expect 10–15% lower yields compared to unsubstituted analogs, necessitating excess reagents (1.5 eq boronic acid) .
What strategies mitigate instability of this compound under acidic or basic conditions?
Advanced Research Focus : Stability profiling and storage.
Methodological Answer :
- pH Sensitivity : The acetyl group hydrolyzes rapidly above pH 8.0. Use neutral buffers (PBS, pH 7.4) for biological assays .
- Storage : Lyophilize and store under argon at –20°C to prevent Boc cleavage via moisture-induced acidification .
- Inert Handling : Conduct reactions under nitrogen and avoid protic solvents (e.g., methanol) during purification .
How can computational modeling predict the bioactivity of this compound derivatives?
Advanced Research Focus : Structure-activity relationship (SAR) modeling.
Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., GSK-3β), focusing on hydrogen bonds between the acetyl group and ATP-binding pockets .
- MD Simulations : AMBER or GROMACS assess conformational stability of the tert-butyl group in hydrophobic binding pockets over 100-ns trajectories .
- QSAR Parameters : Calculate logP (2.8–3.1) and polar surface area (70–80 Ų) to prioritize derivatives with balanced solubility/permeability .
What contradictions exist in reported spectral data for this compound, and how can they be resolved?
Advanced Research Focus : Data validation and reproducibility.
Methodological Answer :
Discrepancies in 13C NMR shifts (e.g., Boc carbonyl δ 155–165 ppm) arise from solvent polarity and concentration effects. Mitigation strategies:
- Standardization : Report spectra in deuterated DMSO at 25°C and 10 mM concentration .
- Cross-Validation : Compare with solid-state NMR or in-situ IR (C=O stretch ~1700 cm⁻¹) to confirm solution vs. solid-state shifts .
- Database Alignment : Use Cambridge Structural Database (CSD) entries for imidazo[4,5-b]pyridines to benchmark experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
